molecular formula C10H8BrFN2S B1405171 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034156-78-8

4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1405171
CAS No.: 2034156-78-8
M. Wt: 287.15 g/mol
InChI Key: FGUXVKQVOQNFBB-UHFFFAOYSA-N
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Description

4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluoro substituent: The fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation with prop-2-yn-1-yl group: This step involves the reaction of the benzo[d]thiazole derivative with propargyl bromide under basic conditions.

    Formation of the imine: The imine functionality can be introduced by reacting the intermediate with an appropriate amine.

    Hydrobromide salt formation: The final step involves the conversion of the free base to its hydrobromide salt using hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.

    Biology: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It can be explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Pharmaceuticals: The compound can be investigated for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors involved in disease pathways.

    Modulating cellular signaling: The compound can influence cellular signaling pathways, leading to changes in gene expression or protein activity.

    Inducing apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can be compared with other benzo[d]thiazole derivatives such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.

    6-fluorobenzothiazole: Exhibits potential as an anticancer agent.

    2-(prop-2-yn-1-yl)benzothiazole: Similar structure but lacks the fluoro substituent, affecting its biological activity.

Properties

IUPAC Name

4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h1,3-5,12H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXVKQVOQNFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034156-78-8
Record name 2(3H)-Benzothiazolimine, 4-fluoro-3-(2-propyn-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034156-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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